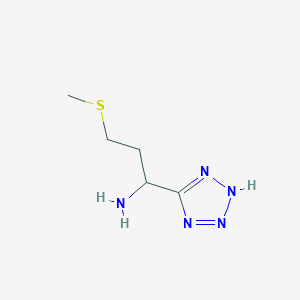
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
描述
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a useful research compound. Its molecular formula is C5H11N5S and its molecular weight is 173.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine , also referred to as a tetrazole derivative, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 185.25 g/mol. The compound features a methylthio group and a tetrazole ring, which are known to influence its pharmacological properties.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds bearing the tetrazole moiety showed potent activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Antifungal Activity
The antifungal potential of similar compounds has been explored extensively. For instance, derivatives with the tetrazole structure have shown efficacy against Candida species and other fungal pathogens by inhibiting ergosterol biosynthesis . The presence of the methylsulfanyl group may enhance this activity through improved membrane permeability.
G Protein-Coupled Receptor Modulation
Tetrazole derivatives have been implicated in the modulation of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. These compounds may act as agonists or antagonists at specific receptor sites, influencing pathways related to inflammation and pain signaling .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal agents, researchers synthesized various tetrazole derivatives and tested them against Candida albicans. The compound exhibited an IC50 value of 15 µg/mL, demonstrating significant antifungal activity. Structural modifications were found to enhance this effect further .
Research Findings
属性
IUPAC Name |
3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGAGYWYOUHIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















